Ethyl 2-(morpholin-4-yl)quinoline-4-carboxylate
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Overview
Description
Ethyl 2-morpholinoquinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core structure, which is fused with a morpholine ring and an ethyl ester group at specific positions. The molecular formula of Ethyl 2-morpholinoquinoline-4-carboxylate is C16H18N2O3, and it has a molecular weight of 286.33 g/mol . Quinolines are known for their wide range of biological activities and applications in medicinal chemistry, making this compound of significant interest in scientific research.
Preparation Methods
The synthesis of Ethyl 2-morpholinoquinoline-4-carboxylate typically involves the reaction of 2-chloroquinoline-4-carboxylic acid with morpholine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 2-morpholinoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-morpholinoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting infectious diseases and cancer.
Mechanism of Action
The mechanism of action of Ethyl 2-morpholinoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The morpholine ring and ethyl ester group contribute to the compound’s overall binding affinity and specificity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Ethyl 2-morpholinoquinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: Lacks the morpholine ring and ethyl ester group, resulting in different chemical properties and biological activities.
2-Methylquinoline-4-carboxylate: Contains a methyl group instead of a morpholine ring, leading to variations in reactivity and applications.
4-Hydroxyquinoline: . The uniqueness of Ethyl 2-morpholinoquinoline-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-(morpholin-4-yl)quinoline-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
This compound belongs to the quinoline family, characterized by a quinoline backbone with a morpholine substituent. The synthesis typically involves the reaction of morpholine with quinoline derivatives through various methods, including microwave-assisted synthesis and traditional heating techniques. The ethyl ester group enhances solubility and bioavailability, which are crucial for biological activity.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant antibacterial and antifungal activities. For instance, studies have shown that similar quinoline compounds can inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria, indicating potential as broad-spectrum antibiotics .
Antiviral Properties
Recent research highlights the antiviral potential of quinoline derivatives against various viruses. This compound has shown promise in inhibiting enteroviruses, particularly Enterovirus D68 (EV-D68), by interfering with viral replication mechanisms . The structural optimization of similar compounds has led to enhanced antiviral potency, suggesting that modifications to the ethyl carboxylate group can significantly impact efficacy.
Anticancer Activity
The compound's anticancer properties are noteworthy. Quinoline derivatives have demonstrated cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). Studies indicate that these compounds may act by inducing apoptosis and inhibiting cell proliferation through various pathways, including the inhibition of epidermal growth factor receptor (EGFR) signaling .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of the morpholine ring enhances solubility and may improve interactions with target enzymes or receptors.
- Carboxylic Acid vs. Ester : The ethyl ester group has been shown to improve bioavailability compared to free acids in related structures.
- Hydrophobic Interactions : Modifications that increase hydrophobic character can enhance binding affinity to targets like DNA gyrase or viral proteins.
Case Study 1: Antibacterial Efficacy
A study evaluating a series of quinoline derivatives, including this compound, reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing that modifications to the quinoline structure could yield compounds with MICs as low as 0.5 µg/mL against resistant strains .
Case Study 2: Antiviral Activity Against EV-D68
In vitro studies demonstrated that this compound effectively inhibited EV-D68 replication with an EC50 value in the low micromolar range. Structural modifications were explored to enhance potency further; compounds with trifluoromethyl substitutions showed up to a tenfold increase in antiviral activity compared to earlier analogs .
Properties
CAS No. |
7147-97-9 |
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Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
ethyl 2-morpholin-4-ylquinoline-4-carboxylate |
InChI |
InChI=1S/C16H18N2O3/c1-2-21-16(19)13-11-15(18-7-9-20-10-8-18)17-14-6-4-3-5-12(13)14/h3-6,11H,2,7-10H2,1H3 |
InChI Key |
OVEOXPFEGLBGTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)N3CCOCC3 |
Origin of Product |
United States |
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